1-Chloro-4-fluoro-2-(trichloromethoxy)benzene
Description
Properties
IUPAC Name |
1-chloro-4-fluoro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4FO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJZFNLHLJTEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution with Trichloromethane
One common approach involves reacting 2-chloro-4-fluorotoluene with trichloromethane in the presence of aluminum chloride as a Lewis acid catalyst. The reaction proceeds as follows:
- Starting Material: 2-chloro-4-fluorotoluene.
- Reagents: Trichloromethane (carbon tetrachloride), aluminum chloride catalyst.
- Conditions: Controlled temperature, typically under anhydrous conditions.
- Outcome: Electrophilic substitution of the methyl group with a trichloromethoxy group to yield this compound.
This method leverages the high electrophilicity of trichloromethane in the presence of aluminum chloride to form the trichloromethoxy substituent on the aromatic ring.
Halogenation Techniques
Selective halogenation is critical to obtain the correct substitution pattern. Chlorination and fluorination are typically performed using:
- Chlorinating agents: Chlorine gas, sulfuryl chloride, or N-chlorosuccinimide.
- Fluorinating agents: Anhydrous hydrogen fluoride or other fluorinating reagents.
- Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN), benzoyl peroxide, or phosphorus trichloride.
- Solvents: Chlorinated solvents like dichloromethane, chlorobenzene, or benzotrifluoride.
The halogenation steps are carefully controlled in terms of temperature (0°C to 120°C) and duration (hours) to favor substitution at the desired positions.
Alternative Routes and Related Compounds
While direct synthesis of this compound is less frequently reported, related compounds such as 1-chloro-2-fluoro-4-(trichloromethoxy)benzene have been synthesized using similar protocols, indicating the applicability of these methods.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Chlorination | Cl2, radical initiator (AIBN), solvent | 50–120 | 1–12 | Controlled chlorine flow rate; solvent choice critical |
| Fluorination | Anhydrous HF | 80 | 4–6 | High pressure (30–35 kg/cm²) in autoclave |
| Trichloromethoxy formation | CCl4, AlCl3 catalyst | Ambient to 100 | Several hrs | Requires anhydrous conditions |
| Purification | Distillation, filtration, layer separation | Ambient to 100 | Variable | Removal of residual reagents and by-products |
Analytical and Research Findings
- Selectivity: The position of chlorine and fluorine substituents influences the regioselectivity of trichloromethoxy group introduction.
- Catalyst Efficiency: Aluminum chloride is effective in promoting the electrophilic substitution with trichloromethane.
- Reaction Yields: Optimized conditions yield high purity products suitable for use as intermediates in further organic synthesis.
- By-products: Minor formation of hydrochloric acid and other halogenated by-products occurs, necessitating purification steps.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst | Conditions | Yield/Notes |
|---|---|---|---|---|---|
| Electrophilic substitution | 2-chloro-4-fluorotoluene | Trichloromethane (CCl4) | Aluminum chloride | Controlled temp, anhydrous | High regioselectivity, good yield |
| Halogenation (chlorination) | Benzene derivatives | Cl2, AIBN or NCS | Radical initiator | 50–120°C, solvent medium | Controlled substitution pattern |
| Fluorination | Chlorinated intermediates | Anhydrous hydrogen fluoride | None or catalyst | 80°C, high pressure | Conversion to fluorinated product |
| Purification and isolation | Crude reaction mixtures | Distillation, filtration | N/A | Ambient to 100°C | Removal of impurities |
Chemical Reactions Analysis
1-Chloro-4-fluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation can be carried out using reagents like potassium permanganate (KMnO4).
Hydrolysis: The trichloromethoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding phenols or alcohols.
Scientific Research Applications
1-Chloro-4-fluoro-2-(trichloromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions due to its unique chemical properties.
Medicine: It is explored for its potential therapeutic applications, including its use in drug development and medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-4-fluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The trichloromethoxy group can interact with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Reactivity
The table below compares substituent effects and applications of 1-Chloro-4-fluoro-2-(trichloromethoxy)benzene with analogous compounds:
Reactivity Insights:
- Trichloromethoxy (-O-CCl₃) vs.
- Fluorine vs. Chlorine : Fluorine’s strong electronegativity increases ring deactivation compared to chlorine, reducing susceptibility to oxidation .
Biological Activity
1-Chloro-4-fluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Chemical Formula : C7H3Cl4F
- Molecular Weight : 247.909 g/mol
- CAS Number : 179111-13-8
The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The presence of multiple halogen substituents enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions, resulting in distinct biological effects.
Antimicrobial Activity
Recent studies have indicated that halogenated aromatic compounds exhibit significant antimicrobial properties. For example, certain derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity and Antiproliferative Effects
This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that the compound can induce apoptosis in several human cancer cell lines, including breast and liver cancer cells. The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various halogenated compounds, including this compound. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential (Table 1).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| 1-Chloro-2-fluorobenzene | Escherichia coli | 75 µg/mL |
| 4-Bromo-3-fluorobenzene | Pseudomonas aeruginosa | 100 µg/mL |
Study 2: Cytotoxicity in Cancer Cells
Another study focused on the antiproliferative effects of this compound on human cancer cell lines. The findings revealed that at concentrations ranging from 10 to 100 µM, the compound significantly inhibited cell proliferation (Table 2).
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 25 |
| SK-Hep-1 (Liver) | 30 |
| NUGC-3 (Gastric) | 40 |
Discussion
The biological activity of this compound underscores its potential as an antimicrobial and anticancer agent. Its mechanism of action involves interactions with cellular targets that lead to significant biological effects, including cytotoxicity and microbial inhibition.
Q & A
Q. What are the optimal synthetic routes for 1-chloro-4-fluoro-2-(trichloromethoxy)benzene, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via halogenation and methoxylation of substituted benzene derivatives. Key steps include:
- Chlorination/fluorination: Use of Cl₂ or F₂ gas under controlled temperature (40–60°C) with catalysts like FeCl₃ .
- Methoxylation: Reaction with trichloromethanol (CCl₃OH) in polar aprotic solvents (e.g., DMSO) at 80–100°C .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Critical Factors:
- Solvent choice: DMSO enhances nucleophilic substitution but may cause side reactions at high temperatures .
- Base selection: K₂CO₃ improves deprotonation efficiency compared to NaOH, reducing byproducts .
Q. What analytical techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identifies aromatic protons (δ 6.8–7.5 ppm) and splitting patterns from Cl/F substituents .
- ¹³C NMR: Confirms trichloromethoxy (CCl₃O-) carbon at δ 95–100 ppm .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ matches theoretical mass (C₇H₄Cl₄FO: 281.89 g/mol) .
- IR Spectroscopy: C-Cl (550–750 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretching vibrations .
Best Practices:
- Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference.
- Combine techniques for cross-validation, especially when distinguishing between isomers (e.g., para vs. ortho substitution) .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The trichloromethoxy (-O-CCl₃) group is electron-withdrawing, while fluorine is weakly electron-withdrawing. This combination:
- Enhances electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura coupling with aryl boronic acids .
- Modulates regioselectivity: Coupling occurs preferentially at the less hindered position (C-5 or C-6) .
Experimental Design:
- Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) in THF at 80°C.
- Monitor reaction progress via TLC and isolate products using flash chromatography.
Data Contradictions:
- Conflicting reports on coupling efficiency (40–80% yields) may arise from solvent purity or Pd catalyst loading .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Standardize Assays: Use consistent cell lines (e.g., HEK293 for cytotoxicity, E. coli ATCC 25922 for antimicrobial tests) .
- Control for solubility: DMSO concentration ≤0.1% to avoid false positives .
- Mechanistic Studies:
Case Study:
- Antimicrobial activity (MIC = 32 µg/mL) in Gram-positive bacteria but cytotoxicity (IC₅₀ = 20 µM) in mammalian cells suggests selective membrane disruption .
Q. How can computational chemistry predict the environmental persistence of this compound?
Methodological Answer:
- DFT Calculations: Estimate bond dissociation energies (BDEs) for C-Cl (∼70 kcal/mol) and C-F (∼116 kcal/mol) to assess hydrolysis resistance .
- QSAR Models: Correlate logP (calculated: 3.2) with bioaccumulation potential .
Experimental Validation:
- Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–9) at 25°C via LC-MS .
Q. What experimental approaches elucidate the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH cofactor.
- LC-MS/MS Analysis: Identify metabolites (e.g., hydroxylated or dechlorinated derivatives) .
- Inhibition Assays: Measure IC₅₀ values for CYP3A4/2D6 using fluorescent substrates .
Key Finding:
- The trichloromethoxy group inhibits CYP2D6 (IC₅₀ = 15 µM), suggesting drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
